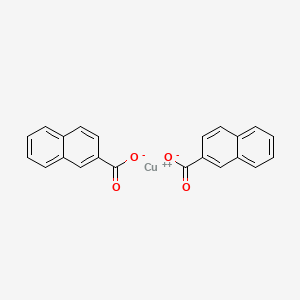
Copper(II) 2-naphthoate
Cat. No. B8774283
M. Wt: 405.9 g/mol
InChI Key: OHGJVAFVIMGJTE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07137358B2
Procedure details


mercaptan (0.2–4%, in, e.g., vinyl); tetramethylthiuram disulfide (0.4–4%, in, e.g., vinyl or cellulose nitrate); copper napthenate (0.2–4% in, e.g., PVC or PVA); pentachlorophenol (1–20%, in, e.g., lacquer or cellulose nitrate); phenyl mercuric formate (0.05–10%, in, e.g., nylon); pentachlorophenol (0.2–4%, in, e.g., celluose nitrate); 10,10′-oxybisphenoxarsine (OBPA) (0.005–2%, in a variety of plastics, including vinyl, PVC, and others; sometime sold under trade names, “Intercide” or Vinyzene); organotins (0.005–2%, in, e.g., PVC) (examples of organotins are, e.g., bis (tri-n-butyltin)sulfosalicylate (0.25–0.5% of plasticizer, used in e.g., PVC), or the preferred tri-n-butyltin maleate (0.005–1%, in, e.g., urethanes, paint-compounds); brominated salicylanilide (0.04–1%, in, e.g., polyethylene).
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
organotins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
(tri-n-butyltin)sulfosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
brominated salicylanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




[Compound]
Name
phenyl mercuric formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine




[Compound]
Name
organotins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])C(=S)SSC(=S)N(C)C.[CH:13]1C=C2[C:16]([CH:17]=[C:18]([C:23]([O-])=[O:24])C=C2)=[CH:15][CH:14]=1.[CH:26]1C=C2[C:29]([CH:30]=[C:31]([C:36]([O-])=[O:37])C=C2)=[CH:28][CH:27]=1.[Cu+2:39].ClC1C(O)=C(Cl)C(Cl)=C(Cl)C=1Cl.O([As]1C2C=CC=CC=2OC2C1=CC=CC=2)[As]1C2C=CC=CC=2OC2C1=CC=CC=2.C1C(Cl)=C(Br)C=C2OC(NC=12)=O.C([O-])(=O)/C=C\C([O-])=O.C([Sn+2](CCCC)CCCC)CCC>>[N:2]1[C:12]2[C:15](=[CH:16][CH:17]=[CH:18][C:23]=2[O-:24])[CH:14]=[CH:13][CH:1]=1.[Cu+2:39].[N:2]1[C:12]2[C:28](=[CH:29][CH:30]=[CH:31][C:36]=2[O-:37])[CH:27]=[CH:26][CH:1]=1 |f:1.2.3,7.8,9.10.11|
|
Inputs


Step One
[Compound]
|
Name
|
mercaptan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
organotins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
(tri-n-butyltin)sulfosalicylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].C(CCC)[Sn+2](CCCC)CCCC
|
Step Five
[Compound]
|
Name
|
brominated salicylanilide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(SSC(N(C)C)=S)=S)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Step Nine
[Compound]
|
Name
|
phenyl mercuric formate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O([As]1C2=CC=CC=C2OC=2C=CC=CC12)[As]1C2=CC=CC=C2OC=2C=CC=CC12
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2
|
Step Thirteen
[Compound]
|
Name
|
organotins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)[O-].[Cu+2].N1=CC=CC2=CC=CC(=C12)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
